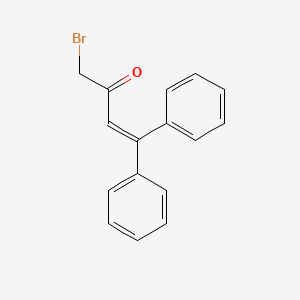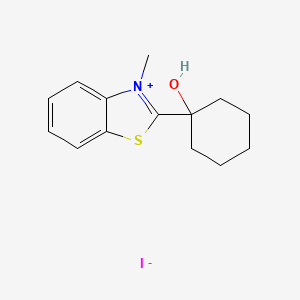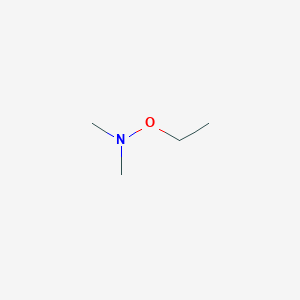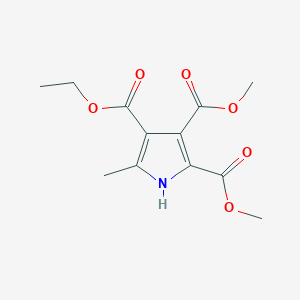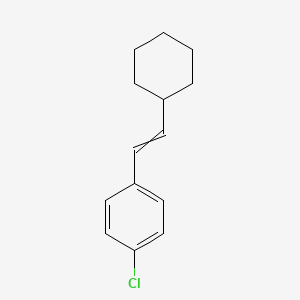![molecular formula C13H26O3Si B14328509 (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane CAS No. 104955-51-3](/img/structure/B14328509.png)
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is an organosilicon compound that features a butadiene moiety attached to a silicon atom, which is further bonded to three isopropoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into trisubstituted buta-1,3-dienes . Additionally, the use of Grignard reagents with vinyl phosphordiamidates can yield α,β-unsaturated ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silicon.
Reduction: Reduction reactions can modify the silicon center or the butadiene moiety.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to buta-1,3-dienes.
Grignard Reagents: Employed in the synthesis of α,β-unsaturated ketones from vinyl phosphordiamidates.
Gold Catalysts: Utilized in the synthesis of buta-1,3-dien-2-yl esters from propargylic esters and vinylazides.
Major Products
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
科学研究应用
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane has several applications in scientific research:
作用机制
The mechanism of action of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. For example, in the presence of organometallic reagents, the compound can undergo transformations that lead to the formation of key intermediates, which then participate in further reactions to yield the desired products . The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
相似化合物的比较
Similar Compounds
Buta-2,3-dien-1-ol: A related compound with a similar butadiene moiety but different functional groups.
Buta-1,2,3-trienes: Compounds with a similar carbon skeleton but different substitution patterns.
Uniqueness
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is unique due to its combination of a butadiene moiety with a silicon center bonded to three isopropoxy groups
属性
CAS 编号 |
104955-51-3 |
|---|---|
分子式 |
C13H26O3Si |
分子量 |
258.43 g/mol |
IUPAC 名称 |
buta-1,3-dien-2-yl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C13H26O3Si/c1-9-13(8)17(14-10(2)3,15-11(4)5)16-12(6)7/h9-12H,1,8H2,2-7H3 |
InChI 键 |
FVGLDROEOWZWEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O[Si](C(=C)C=C)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
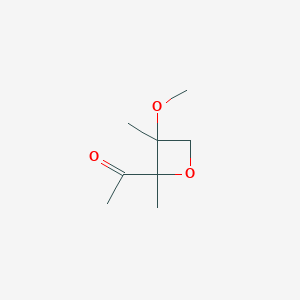
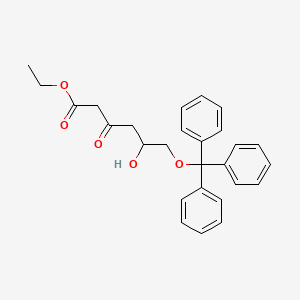

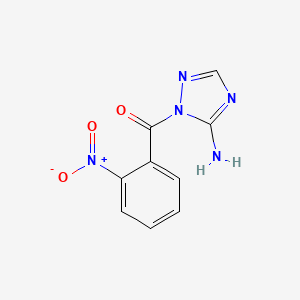
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
